molecular formula C13H11F3N6 B3135037 N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide CAS No. 400085-78-1

N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide

Cat. No. B3135037
CAS RN: 400085-78-1
M. Wt: 308.26 g/mol
InChI Key: GCCPIZYUGAWQBN-QGMBQPNBSA-N
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Description

N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C13H11F3N6 and its molecular weight is 308.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Compounds in Drug Discovery and Organic Synthesis

N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide, as part of the 1,2,3-triazole compounds, has significant applications in drug discovery, organic synthesis, and material science. These compounds are recognized for their versatility in chemical reactions and biological activities, leading to their use in developing new drugs and materials.

  • Drug Discovery : The triazole ring is a fundamental scaffold in medicinal chemistry, contributing to the development of various therapeutic agents. Triazoles have been identified for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The stability of triazoles to hydrolysis and their ability to engage in hydrogen bonding make them excellent candidates for drug development (Kaushik et al., 2019; Ohloblina, 2022).

  • Organic Synthesis : In the realm of organic synthesis, the click chemistry approach, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,2,3-triazoles. This method is characterized by its high efficiency, selectivity, and the use of environmentally friendly conditions, making it an indispensable tool for constructing complex molecules with triazole rings. The synthesis of 1,2,3-triazoles through CuAAC is instrumental in developing new chemical entities and pharmaceuticals (de Souza et al., 2019).

  • Material Science : Triazole compounds are also explored for their potential in material science applications, including the development of polymers, coatings, and electronic materials. The robustness and chemical versatility of the triazole ring facilitate the design of materials with desired properties, such as thermal stability, conductivity, and biocompatibility.

properties

IUPAC Name

N'-[5-cyano-3-[3-(trifluoromethyl)phenyl]triazol-4-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6/c1-21(2)8-18-12-11(7-17)19-20-22(12)10-5-3-4-9(6-10)13(14,15)16/h3-6,8H,1-2H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCPIZYUGAWQBN-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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